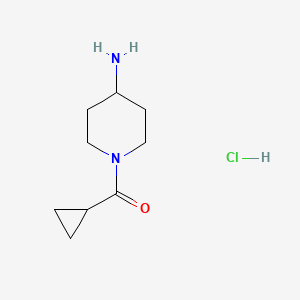

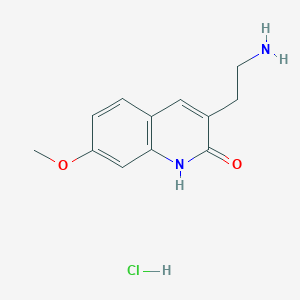

3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride

Overview

Description

The compound “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic structure, containing a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their pharmacological properties .

Molecular Structure Analysis

The molecular structure of a compound like “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would likely involve a quinoline core, with an aminoethyl group at the 3-position and a methoxy group at the 7-position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the substituents present . These can include electrophilic and nucleophilic substitutions, reductions, and oxidations .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would depend on its specific structure . These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Neurotransmitter Research

3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride: is structurally related to serotonin, a neurotransmitter that plays a crucial role in mood, anxiety, and happiness. Due to its structural similarity, this compound can be used to study serotonin receptor agonist activity in various biochemical processes . It can help in understanding the binding affinity and action mechanism of serotonin on its receptors, which is vital for developing treatments for psychiatric disorders.

Mechanism of Action

The mechanism of action of a compound like “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would depend on its specific biological targets . Quinoline derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound like “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would depend on its specific properties . It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future directions for research on “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would likely involve further exploration of its biological activities and potential therapeutic applications . This could include in vitro and in vivo studies to determine its mechanism of action, toxicity, and efficacy .

properties

IUPAC Name |

3-(2-aminoethyl)-7-methoxy-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-10-3-2-8-6-9(4-5-13)12(15)14-11(8)7-10;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGHAVBHFPZUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)

![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)

![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)

![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)

![1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B1522543.png)

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)